Dehydro Barnidipine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

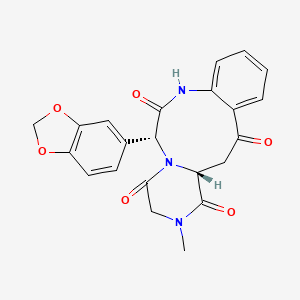

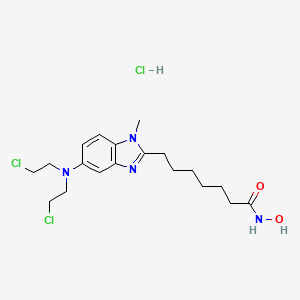

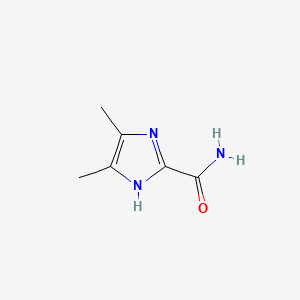

Dehydro Barnidipine (also known as DHP) is a synthetic derivative of the drug barnidipine, which is an antihypertensive medication. It is used to lower blood pressure and reduce the risk of stroke and heart attack. DHP has been studied extensively in laboratory experiments and clinical trials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-understood.

Scientific Research Applications

Antihypertensive Agent

Dehydro Barnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension . It has been evaluated for its effect on ambulatory blood pressure in patients .

Impurity Detection

During the process development of barnidipine hydrochloride, Dehydro Barnidipine can be used as a reference for detecting impurities. Four barnidipine impurities were detected by high-performance liquid chromatography (HPLC) during the process .

Drug Quality Control

The identification of these impurities, including Dehydro Barnidipine, should be useful for quality control in the manufacture of barnidipine .

Antibacterial Activity

In 2021, Dallavalle et al. designed and synthesized stilbenoid dehydro-δ-viniferin analogues and isosteres, which were evaluated for antibacterial activity against S. aureus ATCC29213 .

Furan Derivative Research

Dehydro Barnidipine, as a furan derivative, can be used in the research of novel furan derivatives. Furan derivatives have taken on a special position in medicinal chemistry .

Antimicrobial Drug Development

Furan-containing compounds, including Dehydro Barnidipine, exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas .

Mechanism of Action

Target of Action

Dehydro Barnidipine, also known as Barnidipine, is a calcium channel blocker . It primarily targets the L-type calcium channels of the smooth muscle cells in the vascular wall . These channels play a crucial role in regulating the contraction and dilation of blood vessels.

Mode of Action

Barnidipine interacts with its targets by binding to the L-type calcium channels with high affinity . This binding inhibits the influx of calcium ions into the cells, leading to the relaxation of the smooth muscle cells in the vascular wall . The result is a reduction in peripheral vascular resistance, which helps lower blood pressure .

Biochemical Pathways

The primary metabolic pathways of Barnidipine are oxidation of the dihydropyridine ring and ester hydrolysis of the side chain . These metabolic reactions are mediated by the CYP3A isoenzyme family . The metabolites formed through these pathways are pharmacologically inactive .

Pharmacokinetics

Barnidipine is a highly lipophilic molecule, which allows it to accumulate in the cell membrane . This characteristic contributes to its slow onset of action and long-lasting effects . After oral administration, the concentration curve of unmetabolized Barnidipine exhibits two peaks, one at 1 hour and the other at 6 hours .

Result of Action

The molecular and cellular effects of Barnidipine’s action primarily involve the reduction of blood pressure. By inhibiting the influx of calcium ions into the smooth muscle cells of the vascular wall, Barnidipine causes these cells to relax . This relaxation leads to a decrease in peripheral vascular resistance, which in turn lowers blood pressure .

Action Environment

The action, efficacy, and stability of Barnidipine can be influenced by various environmental factors. For instance, the drug’s lipophilicity allows it to accumulate in cell membranes, which can be affected by the lipid composition of these membranes . Additionally, the metabolic pathways of Barnidipine are mediated by the CYP3A isoenzyme family , the activity of which can be influenced by factors such as diet, age, and the presence of other drugs .

properties

IUPAC Name |

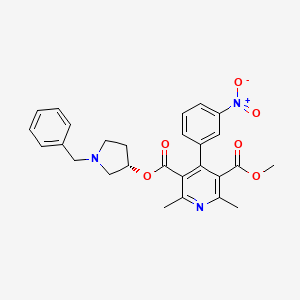

3-O-[(3S)-1-benzylpyrrolidin-3-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22H,12-13,15-16H2,1-3H3/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWOMDUVXAUTRY-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747439 |

Source

|

| Record name | (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Barnidipine | |

CAS RN |

172331-68-9 |

Source

|

| Record name | (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.